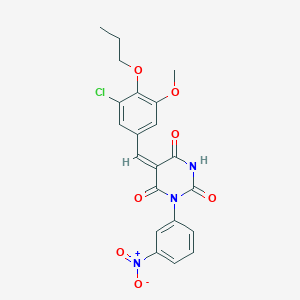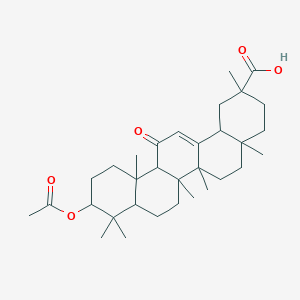
2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the thiadiazole family and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and their inhibition may contribute to the anti-inflammatory and analgesic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole have been studied in various animal models. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. In addition, the compound has been shown to have potent anti-inflammatory and analgesic effects, which make it a valuable tool for studying the mechanisms of pain and inflammation. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole. One area of research is the development of more potent and selective COX inhibitors based on the structure of the compound. In addition, the compound may be further evaluated for its potential use as an insecticide and herbicide. Finally, the compound may be studied for its potential use in the treatment of other diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is a chemical compound that has potential applications in various fields. The compound has been synthesized using different methods and has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties. The mechanism of action of the compound is not fully understood, but it may act by inhibiting the activity of COX enzymes. The compound has been shown to have potent anti-inflammatory and analgesic effects, but its potential toxicity may limit its use in certain experiments. There are several future directions for the study of the compound, including the development of more potent and selective COX inhibitors and the evaluation of its potential use as an insecticide and herbicide.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole has been reported using different methods. One of the most common methods involves the reaction of 4-chlorobenzenesulfonylhydrazide with 4-methylphenacyl bromide in the presence of sodium ethoxide. The resulting product is then treated with thionyl chloride to yield the final product.
Scientific Research Applications
2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, the compound has been evaluated for its anti-inflammatory, analgesic, and anti-cancer properties. In addition, the compound has been studied for its potential use as an insecticide and herbicide.
properties
IUPAC Name |
2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-10-2-4-11(5-3-10)14-17-18-15(19-14)12-6-8-13(16)9-7-12/h2-9,15,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRAVIQLANAKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5183012.png)
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183013.png)
![4-fluoro-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B5183018.png)
![N-(2,4-dimethylphenyl)-2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5183019.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183023.png)

![methyl (2-methoxy-4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5183044.png)
![1-(4-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183059.png)
![N-(2-hydroxyethyl)-N-phenyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5183066.png)
![[(2S)-1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5183078.png)
![3,5-dimethyl-1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine](/img/structure/B5183091.png)


